An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
Introduction: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the rising stars in this arena are fluorinated spirocyclic compounds. The spiro[2.5]octane framework, a rigid three-dimensional structure, offers a unique exit vector for substituents, allowing for a precise exploration of chemical space. The introduction of gem-difluoro groups is a well-established strategy to modulate a molecule's metabolic stability, membrane permeability, and binding affinity. The strategic placement of a difluoromethylene group, as in 1,1-Difluorospiro[2.5]octane-6-carboxylic acid, can profoundly influence its electronic and conformational properties. The carboxylic acid moiety provides a crucial handle for forming salts, esters, and amides, and for engaging in hydrogen bonding interactions with biological targets. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this novel compound and details the experimental protocols necessary for their empirical determination, catering to researchers at the forefront of drug development.
Predicted Physicochemical Profile
Given the novelty of 1,1-Difluorospiro[2.5]octane-6-carboxylic acid, extensive experimental data is not yet publicly available. However, by leveraging data from its non-fluorinated parent, spiro[2.5]octane-6-carboxylic acid, and established principles of fluorine chemistry, we can predict a physicochemical profile that provides a strong starting point for experimental design.
| Property | Predicted Value/Range | Rationale for Prediction |
| Molecular Formula | C9H12F2O2 | Direct calculation from structure. |
| Molecular Weight | 190.19 g/mol | Direct calculation from structure. |
| pKa | 4.0 - 4.5 | The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to the non-fluorinated analog. Studies on other gem-difluorinated cycloalkanes have shown a pKa decrease of 0.3-0.5 units.[1] |
| logP | 1.5 - 2.5 | The effect of gem-difluorination on lipophilicity is complex and context-dependent. It can either increase or decrease the logP.[2][3] The prediction is based on the lipophilicity of the parent spirocycle and the potential for intramolecular interactions to either shield or expose the polar carboxylic acid group. |
| Aqueous Solubility | Low to Moderate | The interplay between the increased acidity (which could enhance solubility at higher pH) and the potential for increased lipophilicity makes a precise prediction challenging. The rigid, crystalline nature of spirocycles can also contribute to lower solubility. |
| Melting Point | > 100 °C | Spirocyclic compounds often have high melting points due to their rigid structures and efficient crystal packing. The introduction of fluorine can further increase intermolecular interactions. |
Experimental Determination of Physicochemical Properties
The following section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of 1,1-Difluorospiro[2.5]octane-6-carboxylic acid.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences a compound's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target engagement.
This is a high-precision technique for determining pKa values.[4]
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the carboxylic acid is half-ionized.
Step-by-Step Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1,1-Difluorospiro[2.5]octane-6-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is low, a co-solvent such as methanol or DMSO can be used, but the apparent pKa will need to be corrected to an aqueous value.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for gentle agitation.
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Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often found by taking the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
This is the traditional and most reliable method for logP determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The logP is the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.
Step-by-Step Protocol:
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of 1,1-Difluorospiro[2.5]octane-6-carboxylic acid in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to aid in the separation.
-
Concentration Measurement: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient (P) as P = [Concentration in n-octanol] / [Concentration in water]. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
This method determines the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 1,1-Difluorospiro[2.5]octane-6-carboxylic acid to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
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Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or LC-MS.
-
Data Reporting: Report the solubility in units of mg/mL or µM at each pH.
Caption: Workflow for aqueous solubility determination.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 1,1-Difluorospiro[2.5]octane-6-carboxylic acid.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption is expected in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6][7]
-
C-H Stretch: Sharp peaks from the sp³ C-H bonds of the cyclopropane and cyclohexane rings will appear around 2950-2850 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption is anticipated between 1760-1690 cm⁻¹.[5][7] The presence of the electron-withdrawing fluorine atoms may shift this peak to a slightly higher wavenumber.
-
C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-12 ppm.
-
Cyclohexane and Cyclopropane Protons: A complex series of multiplets will be observed in the upfield region (approximately 1-3 ppm). The rigidity of the spirocyclic system will likely lead to distinct signals for axial and equatorial protons.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 170-185 ppm is expected.
-
Spiro Carbon (C-F₂): This carbon will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 110-130 ppm.
-
Other Aliphatic Carbons: Signals for the remaining sp³ carbons will be in the upfield region (20-50 ppm).
-
-
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be dependent on the solvent and referencing standard. Geminal F-F coupling is not observed.[8] The signal may show coupling to adjacent protons.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak should be observable, especially with soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).[9]
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The fluorinated spirocyclic core is expected to be relatively stable, leading to characteristic fragments from the ring system.
Conclusion
1,1-Difluorospiro[2.5]octane-6-carboxylic acid represents a promising, albeit currently understudied, molecular scaffold for drug discovery. This guide provides a robust framework for its physicochemical characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain the critical data necessary to evaluate its potential as a building block for novel therapeutics. The predicted properties serve as a valuable guide for initial experimental design, while the spectroscopic information is crucial for structural verification. As research into fluorinated spirocycles continues to expand, a thorough understanding of their fundamental properties will be paramount to unlocking their full therapeutic potential.
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